N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide: is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-7-12(8-11(10)2)21-9-15(20)17-13-4-3-5-14-16(13)19-22-18-14/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
AWTTVNTXDXUHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with 2-(3,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to a benzothiadiazoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiadiazole ring or the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-(4-methylphenoxy)acetamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dichlorophenoxy)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of the 3,4-dimethylphenoxy group, which can impart distinct chemical and biological properties compared to other benzothiadiazole derivatives. This uniqueness might translate to different reactivity, stability, or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
